An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9)
An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, with a CAS registry number of 3526-42-9, is a secondary amine that incorporates two key pharmacophores: the 1,3-benzodioxole ring and an N-phenyl group.[1] The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prevalent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
This section details the fundamental chemical and physical characteristics of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 3526-42-9 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)aniline | |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3 | [1] |
| Topological Polar Surface Area | 30.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline
The most direct and widely employed method for the synthesis of N-substituted benzylanilines is through reductive amination.[3][4][5] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine. For the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, this involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with aniline.
Reaction Scheme
Caption: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol is a representative procedure based on established methods for reductive amination.[3][5][6]
Materials:
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Piperonal (1,3-benzodioxole-5-carbaldehyde)
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Aniline
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Methanol (MeOH) or Tetrahydrofuran (THF)
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Sodium borohydride (NaBH₄)
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Silica gel (for column chromatography)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 equivalent) and aniline (1.0-1.2 equivalents) in methanol or THF.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the appearance of a new spot corresponding to the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up:
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting materials or byproducts.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.
-
Analytical Characterization
The structure and purity of the synthesized N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be confirmed by various spectroscopic methods. The following are the expected spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzodioxole and aniline rings, the methylene protons of the benzodioxole ring, the benzylic methylene protons, and the N-H proton of the secondary amine.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: A sharp to moderately broad peak around 3400 cm⁻¹.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
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C=C aromatic ring stretches: Several sharp peaks in the 1600-1450 cm⁻¹ region.
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C-N stretch: In the 1350-1250 cm⁻¹ region.
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C-O-C stretch (benzodioxole): Strong absorptions in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 227, corresponding to the molecular weight of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. Fragmentation patterns may include the loss of the aniline or piperonyl groups.
Safety and Handling
-
Aniline (Starting Material): Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Piperonal (Starting Material): Piperonal may cause skin and eye irritation.
-
N-Substituted Anilines: Many N-substituted anilines are classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.
-
Sodium Borohydride (Reagent): Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It can also cause skin and eye irritation.
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust, vapors, or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications
Derivatives of 1,3-benzodioxole are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific applications of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline are not extensively documented, its structural motifs suggest potential utility as:
-
A scaffold for the synthesis of novel bioactive molecules: The secondary amine functionality provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
-
An intermediate in the synthesis of more complex heterocyclic systems.
-
A candidate for evaluation in various biological assays, given the known pharmacological properties of related benzodioxole and aniline derivatives.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and analytical considerations for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. The outlined reductive amination protocol offers a reliable method for its preparation. As with any chemical compound, particularly those with potential biological activity, thorough characterization and adherence to strict safety protocols are paramount. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities.
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